n-Methyl-n-(3-methylphenyl)acetamide
Description
Contextualization within Amide Chemistry Research
Amides, including N-Methyl-N-(3-methylphenyl)acetamide, are a significant class of compounds due to their chemical stability and diverse applications. In the context of agrochemicals and public health, N,N-disubstituted benzamides, a category to which this compound belongs, have been a focal point of research for their bioactivity. The investigation into this compound is a specific example of structure-activity relationship (SAR) studies within this class, where chemists systematically modify a core structure to understand how these changes affect its biological properties, such as insect repellency.
Historical Overview of Research on this compound and Related Compounds
The historical backdrop for research into this compound is dominated by the development of synthetic insect repellents in the 20th century. Following World War II, the United States Department of Agriculture (USDA) and the US military screened thousands of compounds to protect soldiers from insect-borne diseases. This extensive research program led to the discovery of DEET in 1944, which was registered for public use in 1957.
The remarkable success of DEET spurred further research into its analogs, including this compound. Scientists began to synthesize and evaluate a wide array of related amides to identify compounds with potentially improved properties, such as longer duration of protection, lower toxicity, or better cosmetic characteristics. This research aimed to understand the key molecular features responsible for DEET's repellent activity.
Significance and Research Rationale for this compound
The primary rationale for investigating this compound is the pursuit of superior insect repellents. While DEET is highly effective, concerns about its potential for skin irritation and its ability to dissolve certain plastics and synthetic fabrics have fueled the search for alternatives.
Researchers hypothesize that by modifying the N-alkyl and aryl substituents of the basic toluamide structure, it may be possible to enhance repellent efficacy or improve safety profiles. The study of compounds like this compound contributes to a deeper understanding of the molecular interactions between repellents and insect olfactory receptors. This knowledge is crucial for the rational design of next-generation repellents that are not only effective but also meet stringent safety and material compatibility standards.
Detailed research into analogs like this compound allows for the systematic exploration of how factors such as vapor pressure, lipophilicity, and molecular shape influence repellency. nih.gov Such studies are vital for building predictive models that can guide the synthesis of new and improved repellent molecules.
Detailed Research Findings
While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, its properties and likely performance can be inferred from broader studies on DEET analogs. Research in this area typically involves the synthesis of a series of related amides and their subsequent evaluation for insect repellency.
A common synthetic route for this class of compounds involves the conversion of a carboxylic acid to its corresponding acid chloride, which is then reacted with an amine. miracosta.edu In the case of this compound, this would likely involve the reaction of m-toluoyl chloride with N-methyl-3-methylaniline.
The efficacy of such compounds is often evaluated through standardized tests that measure the complete protection time against various mosquito species, such as Aedes aegypti and Anopheles stephensi. researchgate.net The results of these tests are then used to establish structure-activity relationships. For instance, research has shown that the nature of the N-alkyl substituents and the substitution pattern on the aromatic ring can significantly impact repellent activity.
The table below presents a hypothetical comparison based on general findings from structure-activity relationship studies of DEET analogs. It illustrates the type of data that would be generated in a comparative study.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg) | Repellency (Protection Time in hours) |
|---|---|---|---|---|---|
| N,N-Diethyl-m-toluamide (DEET) | C12H17NO | 191.27 | 297 | 0.01 | ~8 |
| This compound | C10H13NO | 163.22 | Data Not Available | Data Not Available | Data Not Available |
Structure
3D Structure
Properties
CAS No. |
579-12-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO/c1-8-5-4-6-10(7-8)11(3)9(2)12/h4-7H,1-3H3 |
InChI Key |
NIGYTXXVKAFPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N Methyl N 3 Methylphenyl Acetamide
Oxidation Reactions of the N-Methyl-N-(3-methylphenyl)acetamide Moiety
The oxidation of this compound can potentially occur at two primary sites: the N-methyl group and the methyl group on the aromatic ring. The specific products formed depend on the oxidizing agent and reaction conditions.
Oxidation of the N-methyl group of N-aryl-N-methylacetamides can lead to the formation of the corresponding N-formyl derivatives or complete demethylation. While specific studies on this compound are not extensively documented, related transformations on similar tertiary amines and amides provide insight. For instance, oxidative N-dealkylation of N,N-dimethylanilines has been achieved using various oxidizing systems, including non-heme manganese catalysts, which can yield N-methylanilines and N-methylformanilides. mdpi.com This suggests that under controlled oxidative conditions, the N-methyl group of this compound could be oxidized to a formyl group, yielding N-formyl-N-(3-methylphenyl)acetamide, or cleaved to produce N-(3-methylphenyl)acetamide.
Furthermore, the methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid. The oxidation of methylarenes to the corresponding carboxylic acids is a well-established transformation. thieme-connect.de Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid are commonly used for this purpose. Applying these conditions to this compound would be expected to yield N-methyl-N-(3-carboxyphenyl)acetamide. A study on the oxidation of methylarenes using molecular oxygen in the presence of N-bromosuccinimide under photoirradiation has also been reported as an effective method. researchgate.net
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent/Conditions | Potential Product(s) |
|---|---|---|
| This compound | Mild Oxidizing Agent (e.g., specific enzyme systems, controlled chemical oxidants) | N-Formyl-N-(3-methylphenyl)acetamide, N-(3-Methylphenyl)acetamide |
| This compound | Strong Oxidizing Agent (e.g., KMnO4, H2CrO4) | N-Methyl-N-(3-carboxyphenyl)acetamide |
Reduction Reactions of this compound
The amide functionality of this compound can be reduced to the corresponding amine. This transformation is a fundamental reaction in organic synthesis.
The reduction of tertiary amides, such as this compound, to their corresponding tertiary amines is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this purpose. masterorganicchemistry.comorgosolver.comlibretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. The expected product from the LiAlH4 reduction of this compound is N-ethyl-N-(3-methylphenyl)amine.
Borane (B79455) (BH3) and its complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective reagents for the reduction of amides to amines. acsgcipr.orgorganic-chemistry.org These reagents are generally considered milder and more selective than LiAlH4. The reduction of tertiary amides with borane is believed to proceed through the formation of a tetrahedral intermediate, which then collapses to yield the amine. koreascience.kr In some cases, depending on the structure of the amide and the reaction conditions, reduction of tertiary amides with borane in the presence of trimethyl borate (B1201080) can lead to the formation of alcohols. koreascience.kr
Table 2: Reduction of this compound
| Starting Material | Reducing Agent | Product |
|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH4) | N-Ethyl-N-(3-methylphenyl)amine |
Substitution Reactions Involving the Acetamide (B32628) Group
The acetamide group of this compound can undergo substitution reactions, most notably hydrolysis under acidic or basic conditions. While the parent molecule lacks a leaving group on the acetyl methyl group for direct nucleophilic substitution, the reactivity of analogous α-haloacetamides provides valuable insight.
Although this compound does not possess a halogen atom on its acetamide moiety, the study of α-haloacetamides is relevant for understanding potential synthetic modifications and reactivity. In a hypothetical α-chloro derivative, such as N-methyl-N-(3-methylphenyl)-2-chloroacetamide, the chlorine atom would be susceptible to nucleophilic substitution. The presence of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles via an SN2 mechanism. youtube.com This enhanced reactivity is due to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halogen to form a range of substituted amide products.
The hydrolysis of the amide bond in this compound leads to the formation of acetic acid and N-methyl-3-methylaniline. This reaction can be catalyzed by either acid or base.
Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. pearson.com This forms a tetrahedral intermediate which then collapses, with the expulsion of the N-methyl-3-methylphenoxide anion as the leaving group. This anion is a relatively poor leaving group, making the cleavage of the C-N bond the rate-determining step. researchgate.net The reaction is generally irreversible as the final step involves an acid-base reaction where the carboxylic acid formed protonates the amine or is deprotonated by the strong base. masterorganicchemistry.com A study on the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions has shown that the rate of hydrolysis increases with the lipophilicity of the amide. arkat-usa.orgresearchgate.net
Table 3: Hydrolysis of this compound
| Condition | Reactants | Products | General Mechanism |
|---|---|---|---|
| Acidic | This compound, H3O+ | Acetic Acid, N-Methyl-3-methylaniline | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the amine. |
Amination Reactions with Primary and Secondary Amines
Direct amination involving the cleavage of the N-aryl or N-acyl bond of a stable tertiary amide like this compound is not a facile process. Such transformations typically require harsh conditions or specific catalytic activation to proceed. A more plausible pathway for exchanging the amine moiety is through a transamidation reaction. researchgate.net
Transamidation reactions allow for the conversion of one amide into another by reacting it with an amine, often in the presence of a catalyst. researchgate.net For this compound, this would involve the reaction with a primary or secondary amine to displace N-methyl-m-toluidine. These reactions can be challenging due to the inherent stability of the amide bond and often require metal-based or acid/base catalysis.
Metal-free transamidation protocols have been developed, offering a more sustainable approach to amide bond exchange. researchgate.net While specific studies on this compound are not prevalent in the literature, the general mechanism would likely involve the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the acetamide group. This process is often reversible and may require driving the equilibrium towards the desired product, for instance, by using a large excess of the reacting amine or by removing the displaced amine.
Table 1: Plausible Transamidation Reaction of this compound
| Reactant 1 | Reactant 2 (Amine) | Potential Product | Catalyst/Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | N-R-acetamide | Acid/Base or Metal Catalyst, Heat |
| This compound | Secondary Amine (R₂NH) | N,N-R₂-acetamide | Acid/Base or Metal Catalyst, Heat |
Electrophilic Substitution on the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the N-acetyl-N-methylamino group [-N(CH₃)C(=O)CH₃].
The methyl group is a weakly activating group and an ortho, para-director due to its positive inductive (+I) and hyperconjugation effects. savemyexams.com The N-acetyl-N-methylamino group is also an activating, ortho, para-director. Although the nitrogen lone pair's ability to donate electron density to the ring via resonance (+R effect) is diminished by the electron-withdrawing acetyl group, it is still sufficient to activate the ortho and para positions. ijarsct.co.inlibretexts.org
The regioselectivity of electrophilic substitution on this compound is determined by the combined influence of the two existing substituents. The N-acetyl-N-methylamino group is located at position 1, and the methyl group is at position 3.
N-acetyl-N-methylamino group (at C1): This is an ortho, para-director, activating positions 2, 4, and 6.
Methyl group (at C3): This is also an ortho, para-director, activating positions 2, 4, and 6.
Both groups strongly activate positions 2, 4, and 6. Position 2 is ortho to the amide group and ortho to the methyl group. Position 4 is para to the amide group and ortho to the methyl group. Position 6 is ortho to the amide group and para to the methyl group.
Steric hindrance from the relatively bulky N-acetyl-N-methylamino group will likely disfavor substitution at the adjacent C2 and C6 positions. Therefore, the most probable site for electrophilic attack is the C4 position, which is para to the stronger directing amide group and only sterically hindered by the smaller methyl group at the adjacent C3 position. Substitution at the C6 position is also a possibility, being para to the methyl group.
Experimental data on the nitration of the closely related compound, 3-methylacetanilide (the secondary amide analog), supports this prediction. A study on the nitration of 3-methylacetanilide showed that the major product was 3-methyl-4-nitroaniline (B15440) (after hydrolysis of the acetamide), indicating that substitution occurred predominantly at the position para to the activating acetamido group. ulisboa.pt A significant yield of 91% for the 4-nitro product was reported, which is favored by both the resonance effect of the acetamide group and the inductive effect of the methyl group. ulisboa.pt
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relation to -N(CH₃)COCH₃ (C1) | Relation to -CH₃ (C3) | Activation/Deactivation | Predicted Major/Minor Product |
|---|---|---|---|---|
| 2 | ortho | ortho | Strongly Activated | Minor (due to steric hindrance) |
| 4 | para | ortho | Strongly Activated | Major |
| 5 | meta | meta | Deactivated | Negligible |
| 6 | ortho | para | Strongly Activated | Minor |
Reaction Kinetics and Mechanistic Investigations
Detailed kinetic and mechanistic studies specifically on this compound are scarce. However, the kinetics of related processes, such as amide hydrolysis, can be inferred from studies on analogous compounds like N-methylacetamide. psu.edu
The hydrolysis of amides can be catalyzed by acid or base. Studies on N-methylacetamide reveal that the hydrolysis reaction is first-order with respect to both the amide and water under high-temperature conditions. psu.eduresearchgate.net The rate of hydrolysis is also pH-dependent, with increased rates at low and high pH. psu.edu A likely mechanism for hydrolysis under near-neutral conditions is a direct Sₙ2 attack by water at the carbonyl carbon. psu.edu
For this compound, the electronic effects of the 3-methylphenyl group would influence the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack. The mechanism of acid-catalyzed hydrolysis would involve initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. In base-catalyzed hydrolysis, a hydroxide ion would directly attack the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The rate-limiting step in the alkaline hydrolysis of similar acetanilides has been shown to be the breakdown of this tetrahedral intermediate. researchgate.net
The mechanism for electrophilic aromatic substitution follows a well-established two-step pathway:
Formation of the sigma complex (arenium ion): The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring aromaticity. masterorganicchemistry.com
The activation energy of the first step is influenced by the electron density of the aromatic ring. Since both substituents on this compound are activating, the reaction rate for EAS is expected to be faster than that of unsubstituted benzene.
Spectroscopic and Structural Characterization in N Methyl N 3 Methylphenyl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of n-Methyl-n-(3-methylphenyl)acetamide in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively.
The ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing its structure and comparing it with data from analogous compounds, such as its isomer N-methyl-N-(p-tolyl)acetamide. rsc.org
¹H NMR: The spectrum is expected to show four distinct signals.
Aromatic Protons: The four protons on the 3-methylphenyl ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the meta-substitution, they will exhibit a complex splitting pattern.
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom are expected to produce a singlet at approximately 3.2-3.3 ppm. rsc.org
Tolyl Methyl Protons: The methyl group on the aromatic ring will give rise to a singlet around 2.3-2.4 ppm. rsc.org
Acetyl Methyl Protons: The protons of the acetyl methyl group are typically the most upfield, appearing as a singlet around 1.8-1.9 ppm. rsc.org
¹³C NMR: The spectrum will display signals for each unique carbon atom.
Carbonyl Carbon (C=O): This signal appears furthest downfield, characteristically around 170 ppm for amides. rsc.org
Aromatic Carbons: The six carbons of the phenyl ring will produce signals between approximately 125 and 145 ppm. The carbon attached to the nitrogen (C1) and the carbon bearing the methyl group (C3) will have distinct chemical shifts from the others.
N-Methyl Carbon (N-CH₃): This carbon is expected to resonate at about 37 ppm. rsc.org
Acetyl Methyl Carbon (CO-CH₃): This signal should appear at approximately 22 ppm. rsc.org
Tolyl Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the phenyl ring is anticipated to be near 21 ppm. rsc.org
| Assignment | ¹H NMR Estimated Chemical Shift (δ, ppm) | ¹³C NMR Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | ~7.0–7.5 (m) | ~125–130 |
| Aromatic C-N / C-CH₃ | - | ~138–145 |
| N-CH₃ | ~3.2–3.3 (s) | ~37 |
| Ar-CH₃ | ~2.3–2.4 (s) | ~21 |
| CO-CH₃ | ~1.8–1.9 (s) | ~22 |
| C=O | - | ~170 |
Note: Estimated chemical shifts are based on data for analogous compounds and general NMR principles. rsc.orglibretexts.org (s = singlet, m = multiplet)
The amide C-N bond in this compound has a significant double bond character due to resonance, which restricts rotation around this bond. This restriction can lead to the existence of distinct rotational isomers (rotamers), often referred to as E/Z isomers. researchgate.netscielo.br NMR spectroscopy is an excellent method for studying this conformational behavior. auremn.org.br
At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in a single set of time-averaged signals. However, at lower temperatures, this rotation can be slowed sufficiently to allow for the observation of separate signals for each rotamer. This dynamic NMR experiment would provide direct evidence of the conformational equilibrium and allow for the determination of the energy barrier to rotation. In N,N-disubstituted acetamides, the presence of two distinct rotamers can lead to the doubling of signals, particularly for the substituents on the nitrogen and the acetyl group. scielo.br The relative populations of the conformers can be determined by integrating the corresponding signals in the low-temperature NMR spectra. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
In the crystal structure of the ortho-isomer, the molecule exhibits several key features that are likely shared by the meta-isomer. The amide group is expected to be nearly planar. The dihedral angle between the plane of the phenyl ring and the amide plane is a critical parameter influenced by steric effects. In the ortho-isomer, the N and acetyl C atoms are nearly coplanar with the benzene (B151609) ring. nih.gov For the meta-isomer, with reduced steric hindrance, a relatively small dihedral angle would also be expected, allowing for some degree of conjugation between the phenyl ring and the amide group.
| Structural Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Amide C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |
| Amide C=O Bond Length | ~1.24 Å | Slightly longer than a typical C=O double bond (~1.20 Å) due to resonance. |
| Amide Group Geometry | Trigonal planar | The C, O, N, and attached atoms lie in or close to the same plane. nih.gov |
| Phenyl-Amide Dihedral Angle | Variable | Indicates the degree of twist between the aromatic ring and the amide plane, influenced by steric hindrance. |
| Intermolecular Interactions | C-H···O bonds, π-π stacking | Govern the crystal packing and solid-state properties. nih.gov |
Note: Values are typical for N-aryl amides and are based on data from closely related structures. nih.govresearchgate.net
Mass Spectrometry (EI-MS) for Molecular Characterization
Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. While reference GC-MS data for this compound are noted to exist within commercial spectral libraries, the detailed fragmentation spectra are not publicly available. nih.gov However, based on the established principles of amide fragmentation, a theoretical pattern can be described. libretexts.org
The molecular ion peak (M⁺•) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 163.10 u. nih.gov Under electron ionization, the molecule is expected to undergo several characteristic fragmentation pathways. The primary cleavage events typically occur at the bonds adjacent to the carbonyl group and the nitrogen atom.
Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom can result in the formation of an N-methyl-3-methylphenylaminyl radical and a stable acylium ion, [CH₃CO]⁺, which is often a prominent peak at m/z 43.
N-Aryl Bond Cleavage: Fission of the bond connecting the nitrogen to the 3-methylphenyl group would lead to the formation of a [C₇H₇]⁺ ion (tropylium or tolyl cation) at m/z 91 and a neutral N-methylacetamide fragment.
Cleavage of N-Methyl Bond: Loss of the N-methyl group (•CH₃) would result in a fragment ion at m/z 148.
Benzylic-type Cleavage: Rearrangement followed by cleavage can lead to the formation of various other characteristic ions.
These pathways allow for the structural confirmation of the compound.
| Predicted Fragment Structure | m/z (Mass/Charge Ratio) | Identity |
|---|---|---|
| [C₁₀H₁₃NO]⁺• | 163 | Molecular Ion (M⁺•) |
| [C₉H₁₀NO]⁺ | 148 | [M - CH₃]⁺ |
| [C₈H₁₀N]⁺ | 120 | [M - COCH₃]⁺ |
| [C₇H₇]⁺ | 91 | Tropylium/Tolyl Cation |
| [C₂H₃O]⁺ | 43 | Acylium Ion |
Advanced Computational Chemistry Investigations of N Methyl N 3 Methylphenyl Acetamide
Quantum Chemical Calculations (Ab Initio and Density Functional Theory, DFT)
Quantum chemical calculations are theoretical methods used to compute the structure and properties of molecules. wikipedia.org Methods like Ab Initio and Density Functional Theory (DFT) are central to modern computational chemistry. nih.govmdpi.com DFT, particularly with hybrid functionals like B3LYP, is widely employed for its balance of accuracy and computational efficiency in studying organic molecules. nih.govnih.gov Such calculations would be performed using a specific basis set, such as 6-311G(d,p), which defines the mathematical functions used to model the electronic orbitals. nih.gov
Geometry Optimization and Structural Parameter Prediction (e.g., bond lengths, bond angles)
The first step in a computational study is typically geometry optimization. nih.gov This process involves calculating the forces on each atom in the molecule and adjusting their positions until a minimum energy conformation (the most stable structure) is found. From this optimized geometry, key structural parameters can be predicted with high accuracy.
For n-Methyl-n-(3-methylphenyl)acetamide, this analysis would yield precise values for:
Bond Lengths: The distances between bonded atoms (e.g., C=O, C-N, aromatic C-C bonds).
Bond Angles: The angles formed between three connected atoms (e.g., O=C-N, C-N-C).
A representative data table for predicted structural parameters would look as follows, though the values are hypothetical.
| Parameter | Atom Pair/Triplet | Predicted Value (DFT/B3LYP) |
| Bond Length (Å) | C=O | Value |
| C-N (amide) | Value | |
| N-C (phenyl) | Value | |
| Bond Angle (°) | O=C-N | Value |
| C-N-C (phenyl) | Value | |
| Dihedral Angle (°) | C(phenyl)-C(phenyl)-N-C(carbonyl) | Value |
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. nih.gov These calculations predict the frequencies of fundamental molecular vibrations (stretching, bending, twisting), which correspond to absorption peaks in infrared (IR) and Raman spectra. nih.gov This allows for the theoretical assignment of experimentally observed spectral bands. xisdxjxsu.asia For this compound, key vibrational modes of interest would include the C=O stretching frequency, C-N stretching, and various C-H vibrations of the methyl and phenyl groups.
A sample data table correlating predicted and experimental frequencies might be structured as follows.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Value | Value |
| N-CH₃ Stretch | Value | Value |
| Aromatic C-H Stretch | Value | Value |
| Acetyl CH₃ Stretch | Value | Value |
Electronic Structure Analysis (e.g., HOMO-LUMO Energies)
This analysis focuses on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov
| Parameter | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule. researchgate.netresearchgate.net It examines charge delocalization, hyperconjugative interactions (the stabilizing interactions between filled and unfilled orbitals), and the nature of chemical bonds. nih.gov For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the carbonyl (C=O) π* anti-bonding orbital, which is a key feature of the amide bond. It would also reveal charge distribution across the molecule, identifying the most positive and negative atomic centers.
Molecular Electrostatic Potential (MESP) Analysis
An MESP surface map visually represents the electrostatic potential on the electron density surface of a molecule. nih.govxisdxjxsu.asia It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov Different colors on the map indicate regions of different potential:
Red: Regions of negative potential (electron-rich), typically found around electronegative atoms like the carbonyl oxygen. These sites are susceptible to electrophilic attack. nih.gov
Blue: Regions of positive potential (electron-poor), usually located around hydrogen atoms. These sites are favorable for nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential.
For this compound, the MESP map would highlight the carbonyl oxygen as the primary site of negative potential.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in the crystalline state. nih.govresearchgate.net The surface is generated based on the electron distribution of the molecule within the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and other close contacts. nih.goviucr.org
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | Value |
| C···H / H···C | Value |
| O···H / H···O | Value |
| Other | Value |
Quantification of Specific Intermolecular Contacts
A quantitative analysis of intermolecular contacts in the crystal structure of this compound would typically be performed using Hirshfeld surface analysis. This computational method allows for the partitioning of crystal space, enabling the detailed examination of interactions between molecules. By generating two-dimensional fingerprint plots from the Hirshfeld surface, the contributions of different types of intermolecular contacts can be quantified.
For a molecule like this compound, the primary interactions expected to be quantified would include:
H…H contacts: Typically representing the largest percentage of intermolecular contacts due to the abundance of hydrogen atoms.
O…H contacts: Indicative of hydrogen bonding interactions, which are crucial for crystal stability.
C…H contacts: Reflecting weaker van der Waals forces.
A data table quantifying these interactions would be generated, similar to the hypothetical example below:
| Intermolecular Contact | Contribution (%) |
| H…H | Data not available |
| O…H | Data not available |
| C…H | Data not available |
Conformational Landscape Analysis
A conformational landscape analysis of this compound would be conducted to identify the most stable geometric arrangements of the molecule. This is typically achieved by performing a systematic scan of the potential energy surface by rotating key dihedral angles, such as those around the amide bond and the bond connecting the nitrogen to the phenyl ring. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the relative energies of the different conformers. The results would identify the global minimum energy conformation and any other low-energy conformers that might be present at room temperature, providing insight into the molecule's flexibility and preferred shapes.
First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties
The investigation of the non-linear optical (NLO) properties of this compound would involve the calculation of its first-order hyperpolarizability (β). This property is a measure of a molecule's ability to exhibit second-order NLO effects. These calculations are typically performed using DFT methods with an appropriate basis set. The magnitude of the calculated β value would indicate the potential of this compound for applications in optoelectronic devices. A comparative analysis with a standard NLO material like urea (B33335) is often performed to benchmark the results.
A summary of such computational findings would be presented in a table:
| Parameter | Value |
| Dipole Moment (μ) | Data not available |
| Linear Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
Molecular Docking Studies
Molecular docking studies would be conducted to investigate the potential binding of this compound to biological targets. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into its potential biological activity.
Ligand-Target Interaction Prediction and Binding Site Analysis
In this step, a specific biological target (e.g., an enzyme or receptor) would be chosen, and molecular docking simulations would be performed. The analysis of the docking results would focus on identifying the key interactions between this compound and the amino acid residues in the binding site of the target. These interactions could include hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity, often expressed as a docking score or binding energy, would be calculated to estimate the strength of the interaction.
The results of a molecular docking study would typically be summarized in a table, as shown in the hypothetical example below:
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Data not available | Data not available | Data not available | Data not available |
Biological and Pharmacological Research Applications of N Methyl N 3 Methylphenyl Acetamide
Antibacterial Efficacy Research
Evaluation Against Specific Bacterial Strains
Research into various acetamide (B32628) derivatives has demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown promising activity against strains such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. Similarly, derivatives of ciprofloxacin (B1669076) and norfloxacin (B1679917) bearing α-substituted N4-acetamides have been synthesized and tested against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with some compounds showing notable activity, particularly against Gram-positive bacteria.
One study investigated the antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, highlighting that acetamides can possess significant antibacterial capabilities. This suggests that the core acetamide structure can be a scaffold for developing new antibacterial agents. The efficacy of these compounds often depends on the specific substitutions on the aryl ring and the acetamide nitrogen, which can influence their interaction with bacterial targets.
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For various acetamide derivatives, MIC values have been determined against clinically relevant bacteria. For example, in a study of α-substituted N4-acetamide derivatives of ciprofloxacin, some compounds exhibited MIC values in the range of 0.4–0.9 μM against Staphylococcus aureus and as low as 0.1 μM against Bacillus subtilis. In another study, acetamide derivatives of 2-mercaptobenzothiazole showed MIC values comparable to the standard drug levofloxacin (B1675101) against E. coli, S. typhi, S. aureus, and B. subtilis.
The MIC for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against multiple strains of K. pneumoniae was found to be 512 µg/mL, which was also its minimum bactericidal concentration (MBC), indicating bactericidal activity. These findings underscore the potential for acetamide-based compounds to inhibit bacterial growth at varying concentrations, depending on their specific chemical structures and the target organism.
Table 1: Illustrative MIC Values for a Related Acetamide Derivative (2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) Against Klebsiella pneumoniae (Note: This data is for a related compound and not N-Methyl-N-(3-methylphenyl)acetamide)
| Bacterial Strain | MIC (µg/mL) |
| K. pneumoniae Strain 1 | 512 |
| K. pneumoniae Strain 2 | 512 |
| K. pneumoniae Strain 3 | 512 |
| K. pneumoniae Strain 4 | 512 |
| K. pneumoniae Strain 5 | 512 |
| K. pneumoniae Strain 6 | 512 |
Data derived from a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.
Influence of Structural Modifications on Antibacterial Activity
The antibacterial activity of N-arylacetamides is significantly influenced by their structural characteristics. The nature, position, and number of substituents on the aryl ring can dramatically alter the compound's efficacy. For instance, the presence of electron-withdrawing or electron-donating groups can affect the electronic properties of the molecule and its ability to interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies on some acetamide derivatives have indicated that factors such as polarity, lipophilicity, and electron density around the acetamide group are major determinants of antibacterial potency. For example, against Staphylococcus aureus, polarity was found to be a major contributing factor, balanced by lipophilicity and electron density. In contrast, for activity against Bacillus subtilis, electron density around the acetamide group was the more dominant factor. The addition of a chloro atom to an N-(4-fluoro-3-nitrophenyl)acetamide scaffold was shown to improve its antibacterial activity against K. pneumoniae. These findings highlight the importance of rational drug design in optimizing the antibacterial properties of this class of compounds.
Antidepressant Activity Investigations (for related compounds)
While there is no specific research on the antidepressant effects of this compound, the broader field of neuropharmacology has explored compounds with related structural motifs. The N-methyl-D-aspartate (NMDA) receptor is a known target for some antidepressant drugs. Chronic administration of NMDA antagonists has been shown to produce adaptive changes in NMDA receptors, a phenomenon also observed with some conventional antidepressants.
Research into novel NMDA receptor antagonists, such as neramexane, has shown that they can produce antidepressant-like effects in animal models and may enhance the effects of traditional antidepressants. Given that this compound contains an N-methyl group and an aromatic ring, it shares very general structural features with some classes of neurologically active compounds. However, without direct experimental evidence, any potential antidepressant activity of this compound remains purely speculative.
Enzyme Interaction Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. While specific studies on this compound are lacking, research on other N-arylacetamides has revealed their potential to inhibit various enzymes.
Interaction with Enzymes Involved in Metabolic Pathways
N-arylacetamide derivatives have been investigated as inhibitors of several enzymes. For instance, certain 1,2-benzothiazine-N-arylacetamides have demonstrated potent inhibitory activity against urease, an enzyme implicated in bacterial pathogenesis. The most potent compound in one study exhibited an IC50 value of 9.8 ± 0.023 µM, significantly stronger than the standard inhibitor thiourea.
Furthermore, other N-arylacetamide derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The inhibitory potential of these compounds was found to be dependent on the nature and position of substituents on the N-phenyl ring. These studies suggest that the N-arylacetamide scaffold can be a versatile platform for developing inhibitors of various enzymes. Docking studies have often been employed to understand the binding modes of these compounds within the active sites of their target enzymes, providing a basis for further structural optimization.
Inhibition of Carcinogenic Activity (for related compounds)
Research into the carcinogenic and anti-carcinogenic properties of acetamide derivatives has yielded complex and sometimes contrasting results. The parent compound, acetamide, has been investigated for its carcinogenic potential. chemeo.com Animal studies have indicated that oral exposure to acetamide can lead to the formation of liver tumors. chemeo.com
Conversely, modifications to the acetamide structure have been explored as a strategy for developing compounds with anti-proliferative and potential anti-cancer activities. For instance, a study on novel flavonoid acetamide derivatives involved computational predictions of their toxicological properties. nih.gov While most of the synthesized flavonoid acetamides were predicted to be non-toxic, a few were flagged as potentially carcinogenic in mice, highlighting the critical influence of molecular structure on biological activity. nih.gov Other research has focused on synthesizing acetamide derivatives with the aim of evaluating their potency against various cancer cell lines. nist.gov Certain newly synthesized acetamide derivatives have demonstrated significant growth inhibitory effects on liver and breast cancer cell lines, with some compounds showing potency comparable or even superior to existing chemotherapy drugs in preclinical models. nist.gov These findings underscore the potential for developing acetamide-based compounds with therapeutic applications in oncology, although the specific activity of this compound in this area remains to be determined.
| Compound Class | Research Focus | Key Findings |
| Acetamide | Carcinogenicity | Animal studies have reported liver tumors from oral exposure. chemeo.com |
| Flavonoid Acetamide Derivatives | Anti-cancer potential | Some derivatives show predicted non-toxicity, while others are predicted to be potentially carcinogenic in mice. nih.gov |
| Novel Acetamide Derivatives | Anti-proliferative activity | Certain derivatives exhibit significant growth inhibitory effects on liver and breast cancer cell lines in vitro. nist.gov |
Potential as a Biochemical Probe
The utility of acetamide derivatives as biochemical probes is an area of active investigation. These molecules can be designed to interact with specific biological targets, allowing researchers to study cellular processes and disease mechanisms. For example, certain acetamide derivatives have been synthesized and evaluated for their ability to measure the accumulation of reactive oxygen species (ROS) in macrophages. nih.gov By using probes like 2',7'-dichlorofluorescein, researchers can assess the antioxidant activity of these compounds and their impact on cellular oxidative stress. nih.gov This application highlights the potential for acetamide-based molecules to serve as tools for studying the intricate redox biology of cells. The specific structure of this compound, with its methyl and phenyl substituents, could be further functionalized to create probes for a variety of biological targets, although specific research in this area has not yet been published.
Applications as Chemical Intermediates in Agrochemicals and Dyes Research
The chemical structure of this compound makes it a plausible candidate for use as a chemical intermediate in the synthesis of more complex molecules, including those with applications in the agrochemical and dye industries. The related compound, N-methylacetamide, is known to be used as an intermediate in the production of agrochemicals. arabjchem.org
In the field of dye chemistry, structurally similar compounds are well-established as key intermediates. For example, N-(3-amino-4-methylphenyl)acetamide is listed as an intermediate for the synthesis of C.I. Direct Blue 136. dyestuffintermediates.com Similarly, N-(3-amino-4-methylphenyl)-N-ethylacetamide is an intermediate for C.I. Acid Yellow 53 and C.I. Acid Brown 20. dyestuffintermediates.com The synthesis of these dyes often involves diazotization and coupling reactions, where the amino group on the phenyl ring of the acetamide intermediate is a crucial functional handle. While this compound itself does not possess a primary amino group for direct diazotization, its synthesis from precursors with such groups, or its potential for functional group interconversion, suggests its relevance in the broader landscape of dye intermediate chemistry.
Structure Activity Relationship Sar and Derivative Studies of N Methyl N 3 Methylphenyl Acetamide
Systematic Modification of the N-Methyl-N-(3-methylphenyl)acetamide Scaffoldnih.govnih.gov
Systematic modification of the this compound scaffold involves altering its core components—the N-methyl group, the acetamide (B32628) linkage, and the 3-methylphenyl ring—to synthesize a range of analogs. The goal is to identify key structural features that govern the molecule's activity. For instance, in studies on related acetamide-based compounds, modifications such as shortening or lengthening a central connecting chain or deleting a secondary phenyl ring have been shown to significantly reduce the affinity for their target enzymes. nih.gov The N-methylation of certain acetamide derivatives has been observed to improve potency, highlighting the importance of this specific functional group. nih.gov
The synthesis of these modified compounds typically involves multi-step chemical reactions. A common synthetic route for related acetamide derivatives begins with the reaction of a primary or secondary amine with bromoacetyl bromide to form an N-substituted α-bromo-acetamide intermediate. nih.gov This intermediate can then undergo nucleophilic substitution to introduce further diversity into the molecular structure. nih.gov
Substituent Effects on Reactivity and Conformation (e.g., electronic and steric factors)nih.govznaturforsch.com
Substituents on the phenyl ring and the amide group play a critical role in determining the molecular geometry and, consequently, the reactivity of acetamide derivatives. Both electronic and steric factors contribute to these effects.
Electronic Effects: The electronic nature of substituents on the phenyl ring can influence the electron density distribution across the molecule, affecting bond lengths and angles within the amide group.
Steric Effects: The size and position of substituents can cause significant steric hindrance, leading to changes in the molecule's conformation. For example, the position of a methyl group on the phenyl ring (ortho, meta, or para) can alter the dihedral angle between the phenyl ring and the amide plane. znaturforsch.com In the crystal structure of the related compound N-(3-methylphenyl)benzamide, the aromatic rings are significantly twisted relative to the amide group plane, with dihedral angles ranging from 70.6° to 74.2°. researchgate.net In contrast, in N-Methyl-N-(2-methylphenyl)acetamide (the ortho-isomer of the title compound), the nitrogen atom and the methyl group are nearly coplanar with the benzene (B151609) ring. nih.gov This suggests that moving the methyl group from the meta to the ortho position can enforce a more planar conformation.
The conformation of the N–H bond relative to the ring substituent is also a key structural feature. In N-(3-methylphenyl)-2,2,2-trimethylacetamide, the N–H bond is in an anti conformation to the meta-methyl group. researchgate.net This is in contrast to the ortho-substituted equivalent, indicating that the substituent position directly influences the preferred molecular arrangement. researchgate.net
| Compound | Substituent Position | Key Conformational Feature | Reference |
| N-Methyl-N-(2-methylphenyl)acetamide | ortho | N atom and methyl group are nearly coplanar with the benzene ring. | nih.gov |
| N-(3-methylphenyl)benzamide | meta | Aromatic rings are strongly twisted relative to the amide plane (dihedral angle 70.6-74.2°). | researchgate.net |
| N-(3-methylphenyl)-2,2,2-trimethylacetamide | meta | N-H bond is anti to the meta-methyl substituent. | researchgate.net |
Impact of Amide and Phenyl Ring Substitutionsnih.gov
Modifications to both the amide group and the phenyl ring are fundamental strategies in SAR studies of acetamide derivatives.
Phenyl Ring Substitutions: Adding or changing substituents on the phenyl ring allows for the fine-tuning of properties like hydrophobicity, electronic character, and steric profile. In the development of certain acetamide-based inhibitors, the introduction of a secondary phenyl ring was found to be a key factor for high potency. nih.gov Structure-activity relationship analyses on other substituted acetamide derivatives revealed that replacing a methyl group with a carbonyl group was a feasible design strategy, while introducing an ester group had a negative influence on inhibitory activity. nih.gov These findings underscore the sensitivity of molecular recognition to even small changes on the phenyl ring.
Comparative Analysis with Structurally Similar Amide Derivatives (e.g., tolfenamic acid, mefenamic acid)nih.gov
This compound can be compared with other pharmacologically relevant amide derivatives, such as the N-aryl-anthranilic acids (fenamates) like tolfenamic acid and mefenamic acid. While this compound is a simple substituted acetamide, the fenamates possess a more complex structure where the nitrogen is part of an anthranilic acid scaffold.
Structurally, all three compounds contain an N-phenyl group with methyl substituents.
This compound: Features an acetamide group (-N(CH₃)C(=O)CH₃) attached to a toluene (B28343) ring.
Mefenamic Acid: An N-arylated anthranilic acid with two methyl groups on the N-phenyl ring (2,3-dimethylphenyl). ualberta.ca
Tolfenamic Acid: Also an N-arylated anthranilic acid, but with a chlorine atom and a methyl group on the N-phenyl ring (3-chloro-2-methylphenyl). nih.gov
A key difference is the presence of the carboxylic acid group in the fenamates, which is absent in this compound. This acidic group is often crucial for the biological activity of fenamates. researchgate.net The relative orientation of the two phenyl rings is another important structural parameter in fenamates, with the dihedral angle being approximately 50° for mefenamic acid. researchgate.net This conformational feature is critical for their interaction with target enzymes.
Though their core structures differ, the comparison highlights the importance of the substituted N-phenylacetamide moiety as a pharmacophore. Studies on derivatives of mefenamic acid, where the carboxylic acid is replaced by other functional groups like N-arylhydrazones, have been conducted to explore new compounds with different activity profiles. ualberta.ca
| Compound | Core Structure | Phenyl Ring Substituents | Key Functional Group |
| This compound | Acetamide | 3-methyl | Acetyl group |
| Mefenamic Acid | Anthranilic Acid | 2,3-dimethyl | Carboxylic acid |
| Tolfenamic Acid | Anthranilic Acid | 3-chloro, 2-methyl | Carboxylic acid |
Rational Design of Novel this compound Analogsnih.gov
The rational design of novel analogs of this compound leverages SAR data to create new molecules with potentially enhanced or modified properties. This design process often starts from a known active compound or a pharmacophore model.
For example, in the design of novel enzyme inhibitors, a "double-clamp" binding mode was identified where two phenyl rings of an acetamide-based compound fit into two distinct hydrophobic pockets of the target enzyme. nih.gov This understanding allowed for the rational design of more potent inhibitors. The lead compound from this research, an N-methylated acetamide derivative, served as the template for creating further analogs with improved potency. nih.gov
The design process can involve several strategies:
Scaffold Hopping: Replacing the core acetamide scaffold with a different chemical moiety that maintains the key spatial arrangement of functional groups.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.
Structure-Based Design: Using the three-dimensional structure of a biological target to design molecules that fit precisely into the active site. This approach was used to design novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives. researchgate.net
These rational design approaches have led to the synthesis of novel acetamide-based compounds with various potential applications. researchgate.netmdpi.com
Computational SAR Approachesualberta.ca
Computational methods are increasingly used to predict and rationalize the SAR of molecules, including acetamide derivatives. These in silico techniques can guide the synthesis of new compounds and reduce the need for extensive experimental screening.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For derivatives of 2-chloro-N-(3-methoxyphenyl)acetamide, a compound structurally related to the title compound, molecular docking was used to evaluate their binding affinity to the human topoisomerase IIα (TOP2A) protein. nih.govresearchgate.net The results, quantified by docking scores, indicated a strong binding affinity for these derivatives. nih.gov
Density Functional Theory (DFT): DFT methods are used to investigate the electronic properties and reactivity of molecules. For a series of aniline-based amides, DFT calculations were employed to study their frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. researchgate.net These computational studies can provide insights into the nonlinear optical (NLO) properties of the compounds. researchgate.net
ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. For newly synthesized acetamide derivatives, computational analyses were performed to assess properties like drug-likeness and adherence to Lipinski's rule of five, which helps to evaluate the potential of a compound to be an orally active drug. nih.govresearchgate.net
These computational approaches provide a powerful complement to experimental SAR studies, enabling a more efficient and informed design of novel this compound analogs.
Future Directions and Research Perspectives on N Methyl N 3 Methylphenyl Acetamide
The study of N-Methyl-N-(3-methylphenyl)acetamide and its derivatives is poised at an exciting juncture, with numerous avenues for future research promising to unlock its full potential. Advances in synthetic chemistry, analytical techniques, and computational modeling are converging to provide a deeper understanding of this class of molecules. This will, in turn, facilitate the exploration of novel applications, particularly in medicinal chemistry and materials science. The following sections outline key areas where future research efforts are likely to be concentrated.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-Methyl-N-(3-methylphenyl)acetamide, and how can reaction yields be optimized?
- Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted phenylacetamides are often prepared by reacting chloroacetamide derivatives with substituted anilines under reflux conditions . Optimization strategies include:
- Catalyst selection: Using base catalysts like K₂CO₃ to enhance reactivity.
- Solvent systems: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency.
- Temperature control: Gradual heating (e.g., 60–80°C) minimizes side reactions.
- Purification: Column chromatography or recrystallization to isolate high-purity products.
Evidence from multi-step syntheses reports yields as low as 2–5%, highlighting the need for iterative optimization .
Q. How can researchers ensure the purity of N-Methyl-N-(3-methylphenyl)acetamide during synthesis?
- Answer: High-performance liquid chromatography (HPLC) is critical for purity assessment. A validated method involves:
- Mobile phase: Acetonitrile/water mixtures (e.g., 6.5:43.5 v/v) .
- Column selection: Reverse-phase C18 columns for optimal separation.
- Detection: UV absorbance at 254 nm to identify impurities.
- Validation: System suitability tests (e.g., resolution >2.0 between analyte and impurities) ensure reproducibility .
Q. What spectroscopic techniques are essential for characterizing N-Methyl-N-(3-methylphenyl)acetamide?
- Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the methyl and aromatic proton environments, with characteristic acetamide carbonyl signals at ~165–170 ppm .
- IR spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) bonds validate the amide group .
- Mass spectrometry: High-resolution MS (HRMS) determines molecular ion peaks (e.g., m/z 193.110 for C₁₀H₁₃NO) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the molecular structure of N-Methyl-N-(3-methylphenyl)acetamide?
- Answer: Single-crystal X-ray diffraction provides atomic-resolution data. Key steps include:
- Data collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at room temperature .
- Structure solution: SHELXS/SHELXD for phase determination via direct methods .
- Refinement: SHELXL refines positional and thermal parameters, achieving R-factors <0.05 .
- Visualization: ORTEP-3 generates thermal ellipsoid plots, revealing bond angles and torsional conformations .
For example, the N–H bond in N-Methyl-N-(3-methylphenyl)acetamide adopts a syn conformation relative to the meta-methyl group .
Q. What methodologies are employed to study hydrogen-bonding networks in crystalline N-Methyl-N-(3-methylphenyl)acetamide?
- Answer:
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H⋯O, H⋯C) and crystal packing motifs .
- Hydrogen-bond metrics: N–H⋯O distances (~2.0 Å) and angles (~160°) indicate strong intermolecular interactions .
- Crystallographic software: Mercury (CCDC) visualizes infinite chains formed via dual N–H⋯O hydrogen bonds in the bc plane .
Q. How do structural modifications at the phenyl ring influence the bioactivity of N-Methyl-N-(3-methylphenyl)acetamide derivatives?
- Answer: Substituents like methyl or methoxy groups alter hydrophobicity and electronic effects:
- Bioactivity testing: Analogs (e.g., N-diethyl-2-(3-methylphenyl)acetamide) are evaluated against Aedes aegypti mosquitoes using:
- Repellency assays: Arm-in-cage tests with DEET as a positive control .
- Toxicity studies: Acute oral/dermal LD₅₀ measurements in animal models .
- SAR trends: Meta-substituted derivatives show enhanced repellency due to steric and electronic stabilization .
Q. What computational approaches predict the reactivity and interaction mechanisms of N-Methyl-N-(3-methylphenyl)acetamide with biological targets?
- Answer:
- Density functional theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking: Simulates binding to mosquito odorant-binding proteins (e.g., AgamOBP1) using AutoDock Vina .
- MD simulations: Assesses stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
